molecular formula C15H11NO2S B2899881 1-(4-methylbenzoyl)benzo[c]isothiazol-3(1H)-one CAS No. 877811-69-3

1-(4-methylbenzoyl)benzo[c]isothiazol-3(1H)-one

Cat. No. B2899881
CAS RN: 877811-69-3
M. Wt: 269.32
InChI Key: KJSKTADLOGZHFG-UHFFFAOYSA-N
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Description

Isothiazole, or 1,2-thiazole, is an organic compound with the formula (CH)3S(N). The ring is unsaturated and features an S-N bond . The benzoyl group is a functional group with the formula C6H5CO-.


Molecular Structure Analysis

The molecular structure of isothiazole consists of a 5-membered ring with two non-adjacent nitrogen atoms and one sulfur atom . The benzoyl group typically consists of a benzene ring attached to a carbonyl group.


Chemical Reactions Analysis

The specific chemical reactions involving “1-(4-methylbenzoyl)benzo[c]isothiazol-3(1H)-one” are not available in the sources I found. Isothiazoles in general are produced by oxidation of enamine-thiones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-methylbenzoyl)benzo[c]isothiazol-3(1H)-one” are not available in the sources I found. Isothiazole has a molar mass of 85.12 g·mol −1 and a boiling point of 114 °C .

Scientific Research Applications

Antimicrobial Applications

This compound has shown potential in the development of new antimicrobials. Benzoylthiourea derivatives, which are structurally related to 1-(4-methylbenzoyl)-benzo[c]isothiazol-3(1H)-one, have been synthesized and tested for their antimicrobial properties. They have demonstrated effectiveness against bacterial and fungal cells, both in planktonic and biofilm forms .

Antidepressant Manufacturing

The compound is related to the selective serotonin reuptake inhibitor (SSRI) escitalopram, used to treat depression and anxiety disorders. It may appear as an impurity or related compound during the manufacturing process of escitalopram or its salts.

properties

IUPAC Name

1-(4-methylbenzoyl)-2,1-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S/c1-10-6-8-11(9-7-10)14(17)16-13-5-3-2-4-12(13)15(18)19-16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSKTADLOGZHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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